An In-depth Technical Guide to 3,6-Dimethylheptanoic Acid: Molecular Structure, Isomerism, and Analytical Considerations
An In-depth Technical Guide to 3,6-Dimethylheptanoic Acid: Molecular Structure, Isomerism, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-dimethylheptanoic acid, a branched-chain fatty acid (BCFA) with emerging interest in various scientific domains. The document delves into the intricacies of its molecular structure, explores the concept of its constitutional isomers and stereoisomers, and outlines key analytical methodologies for its characterization and quantification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, offering insights into the synthesis, analysis, and potential biological significance of this and related molecules.
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. While less abundant than their straight-chain counterparts in many biological systems, BCFAs play crucial roles in modulating membrane fluidity, acting as signaling molecules, and serving as biomarkers for various metabolic and disease states. 3,6-Dimethylheptanoic acid, with its C9 backbone, represents a structurally interesting BCFA with the potential for diverse chemical and biological properties. Understanding its fundamental characteristics is a prerequisite for exploring its utility in fields such as drug discovery and diagnostics.
Molecular Structure and Physicochemical Properties
3,6-Dimethylheptanoic acid possesses the molecular formula C9H18O2 and a molecular weight of approximately 158.24 g/mol .[1][2] The core structure consists of a seven-carbon heptanoic acid chain with methyl groups located at the 3rd and 6th carbon positions.
Table 1: Physicochemical Properties of 3,6-Dimethylheptanoic Acid and its Isomers
| Property | 3,6-Dimethylheptanoic Acid | 2,5-Dimethylheptanoic Acid | 2,6-Dimethylheptanoic Acid | 3,3-Dimethylheptanoic Acid |
| Molecular Formula | C9H18O2 | C9H18O2 | C9H18O2 | C9H18O2 |
| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol [3] | 158.24 g/mol [4] | 158.24 g/mol [5] |
| CAS Number | 44980-98-5[1] | 15313-67-4[3] | 60148-94-9[4] | 67061-30-7[5] |
Isomerism in Dimethylheptanoic Acid
The structural diversity of dimethylheptanoic acid extends beyond the 3,6-isomer. The placement of the two methyl groups along the heptanoic acid backbone gives rise to a number of constitutional isomers, each with potentially unique physical, chemical, and biological properties.
Constitutional Isomers
Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. Examples of dimethylheptanoic acid isomers include:
-
2,5-Dimethylheptanoic Acid : Methyl groups at the C2 and C5 positions.[3]
-
2,6-Dimethylheptanoic Acid : Methyl groups at the C2 and C6 positions.[4]
-
3,3-Dimethylheptanoic Acid : Both methyl groups at the C3 position.[5]
-
6,6-Dimethylheptanoic Acid : Both methyl groups at the C6 position.[6]
The differing substitution patterns in these isomers influence their steric hindrance, polarity, and how they interact with biological systems.
Stereoisomerism: The Role of Chirality
A critical aspect of the molecular structure of 3,6-dimethylheptanoic acid is the presence of chiral centers. A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images called enantiomers.
In 3,6-dimethylheptanoic acid, both the C3 and C6 carbons are chiral centers. The four different groups attached to C3 are:
-
The carboxylic acid group (-CH2COOH)
-
A methyl group (-CH3)
-
A hydrogen atom (-H)
-
The rest of the carbon chain (-CH2CH2CH(CH3)2)
Similarly, the four different groups attached to C6 are:
-
An isopropyl group (-CH(CH3)2)
-
The rest of the carbon chain (-CH2CH2CH(CH3)CH2COOH)
-
A methyl group (-CH3)
-
A hydrogen atom (-H)
The presence of two chiral centers means that 3,6-dimethylheptanoic acid can exist as 2^2 = 4 possible stereoisomers:
-
(3R, 6R)-3,6-dimethylheptanoic acid
-
(3S, 6S)-3,6-dimethylheptanoic acid
-
(3R, 6S)-3,6-dimethylheptanoic acid
-
(3S, 6R)-3,6-dimethylheptanoic acid
The (3R, 6R) and (3S, 6S) pair are enantiomers, as are the (3R, 6S) and (3S, 6R) pair. The relationship between any other pairing is diastereomeric. It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities and metabolic fates. Therefore, the ability to synthesize and analyze specific stereoisomers of 3,6-dimethylheptanoic acid is of paramount importance in a drug development context.
Synthesis of 3,6-Dimethylheptanoic Acid and its Analogs
A common approach involves the use of Grignard reagents and Michael additions to α,β-unsaturated esters. For instance, the synthesis of 3-methylheptanoic acid has been achieved through the reaction of a butylmagnesium bromide Grignard reagent with sec-butyl crotonate, followed by hydrolysis.[7] This methodology could potentially be adapted for the synthesis of 3,6-dimethylheptanoic acid by using an appropriately substituted Grignard reagent and α,β-unsaturated ester.
Stereoselective synthesis, crucial for obtaining specific enantiomers or diastereomers, often employs chiral auxiliaries or catalysts. Evans' asymmetric alkylation is a powerful method for the enantioselective synthesis of related hydroxy-acid derivatives, which can then be further modified.[3] Another approach involves the use of chiral building blocks, such as optically active citronellol, which can be manipulated to yield chiral 3-methyl-alkanoic acids.[8] The synthesis of (R)-(-)-2,6-dimethyl heptanoic acid has been accomplished using a 1,3-dithiane 1-oxide (DITOX) as a chiral auxiliary to control the stereochemistry.[3]
Analytical Characterization
The comprehensive analysis of 3,6-dimethylheptanoic acid and its isomers relies on a combination of chromatographic and spectroscopic techniques.
Spectroscopic Analysis
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For fatty acids, derivatization to more volatile esters, such as methyl esters (FAMEs), is a common practice, especially for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation pattern can provide clues about the location of the methyl branches. The NIST WebBook contains mass spectral data for isomers like 3,3-dimethylheptanoic acid.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the molecule. For 3,6-dimethylheptanoic acid, the most prominent absorption bands would be a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹). C-H stretching and bending vibrations from the alkyl chain would also be present.[10]
Chromatographic Separation
Given the existence of multiple isomers, chromatographic separation is essential for the analysis of 3,6-dimethylheptanoic acid in complex mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like BCFAs. After derivatization to FAMEs, the different isomers can often be separated based on their boiling points and interactions with the GC column stationary phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers an alternative for the analysis of BCFAs without the need for derivatization. Reversed-phase chromatography is commonly employed, and tandem mass spectrometry (MS/MS) can provide structural information for isomer differentiation.
-
Chiral Chromatography : To separate the enantiomers and diastereomers of 3,6-dimethylheptanoic acid, chiral chromatography is necessary. This can be achieved using chiral stationary phases (CSPs) in either GC or HPLC.
Experimental Protocol: General Workflow for BCFA Analysis by GC-MS
Caption: General workflow for the analysis of branched-chain fatty acids using GC-MS.
Biological Significance and Potential Applications in Drug Development
While specific pharmacological studies on 3,6-dimethylheptanoic acid are limited in the available literature, the broader class of BCFAs has been implicated in a range of biological processes with relevance to drug development.
-
Metabolic Regulation : BCFAs can influence cellular metabolism. For instance, 2,6-dimethylheptanoic acid has been investigated as a potential anaplerotic therapy for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder.[11][12] BCFAs may also play a role in glucose homeostasis and lipid metabolism.[13]
-
Biomarkers : The presence and concentration of specific BCFAs can serve as biomarkers for certain diseases. For example, 2,5-dimethylheptanoic acid is a metabolic product of 3,6-dimethyloctanoic acid and can be a biomarker for studying inborn errors of metabolism.[3]
-
Anticancer and Anti-inflammatory Properties : Some BCFAs have demonstrated cytotoxic effects on cancer cells and possess anti-inflammatory properties. The structural variations among isomers can lead to distinct biological activities.
The unique structure of 3,6-dimethylheptanoic acid, with its two chiral centers, makes it an intriguing candidate for further investigation. Its potential to interact with specific enzymes or receptors in a stereoselective manner could be exploited in the design of novel therapeutic agents.
Conclusion and Future Directions
3,6-Dimethylheptanoic acid is a structurally multifaceted molecule with potential for further scientific exploration. This guide has provided a foundational understanding of its molecular structure, the complexities of its isomerism, and the analytical techniques required for its study. While a solid groundwork exists for the analysis of BCFAs, further research is needed to elucidate the specific biological roles and therapeutic potential of 3,6-dimethylheptanoic acid and its individual stereoisomers. The development of robust and stereoselective synthetic routes will be crucial for enabling these future investigations and unlocking the full potential of this and other branched-chain fatty acids in the realm of drug discovery and development.
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